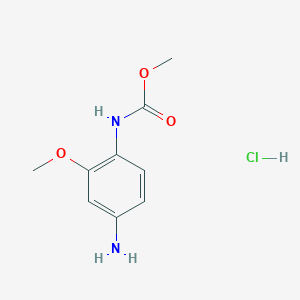![molecular formula C6H5ClF3NS B1430597 3-[(Trifluoromethyl)sulfanyl]pyridine hydrochloride CAS No. 1803608-70-9](/img/structure/B1430597.png)
3-[(Trifluoromethyl)sulfanyl]pyridine hydrochloride
概要
説明
“3-[(Trifluoromethyl)sulfanyl]pyridine hydrochloride” is an organic compound with the molecular formula C₆H₃F₃NS·HCl . It is commonly used in scientific experiments due to its unique properties and potential implications in various fields of research and industry.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H4F3NS.ClH/c7-6(8,9)11-5-2-1-3-10-4-5;/h1-4H;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 215.63 . It is a powder at room temperature .科学的研究の応用
Tetrafluoro-λ6-sulfanyl Rodlike Linkers
The tetrafluoro-λ6-sulfanyl (SF4) moiety, similar in structure to 3-[(Trifluoromethyl)sulfanyl]pyridine hydrochloride, has been underutilized since the 1970s. However, its potential has been recognized in recent studies. For instance, pyridine-SF4-isoxazolines were synthesized through a 1,3-dipolar cycloaddition of pyridine-SF4-alkynes and nitrones. This process highlighted the SF4 linkers as viable alternatives to para-substituted benzenes, alkynes, and bicyclo[1.1.1]pentyl derivatives in drug design. The study suggests that pyridine-SF4-isoxazolines could have significant applications in drug development due to the unique properties of the SF4 linkers, presenting a promising area for further research and development in medicinal chemistry (Maruno et al., 2022).
Pyridine-SF4 Compounds and Their Stability
Pyridine tetrafluoro-λ6-sulfanes (SF4), with alkenyl or alkyl substituents, have been synthesized through radical addition reactions of pyridine-SF4 chlorides to alkynes or alkenes. Notably, unlike their phenyl-SF4 analogues, pyridine-SF4 compounds have shown remarkable stability. This discovery expands the utility of pyridine-SF4 compounds, potentially opening new pathways for their application in various fields, including the development of new materials or pharmaceuticals (Das et al., 2018).
Trifluoromethoxylation of Heteroaromatics
Trifluoromethoxy (OCF3) groups have made a significant impact in several fields, including medicinal, agrochemical, and materials science research. A novel protocol has been reported for the regioselective trifluoromethoxylation of a broad range of functionalized pyridines and pyrimidines. This advancement in the incorporation of OCF3 groups into molecules, particularly heteroaromatics, could serve as a breakthrough, enabling the discovery and development of new drugs, agrochemicals, and materials. The trifluoromethoxylated products from this process are considered valuable scaffolds for further chemical elaboration, thereby holding immense potential for various scientific applications (Feng et al., 2016).
Green-Emitting Iridium(III) Complexes
A series of [Ir(C^N)2(bpy)][PF6] complexes containing fluoro, sulfane, or sulfone groups have been developed. These complexes have shown promising properties as green emitters with high photoluminescence quantum yields (PLQYs) in degassed solutions. This development in green-emitting materials could have significant implications in various technological applications, including displays, sensors, and lighting technologies. The high PLQYs and structured emission spectra of these complexes make them a subject of interest for further research and development in material science (Constable et al., 2014).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, or may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using protective gloves/protective clothing/eye protection/face protection, and others .
作用機序
Chemical Formula
The chemical formula of 3-[(Trifluoromethyl)sulfanyl]pyridine hydrochloride is C6H5ClF3NS .Molecular Weight
The molecular weight of this compound is approximately 215.63 .Physical Form
This compound is typically found in powder form .Storage Temperature
It is recommended to store this compound at room temperature .生化学分析
Biochemical Properties
3-[(Trifluoromethyl)sulfanyl]pyridine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The trifluoromethyl group in this compound is known to participate in coupling reactions, nucleophilic reactions, and electrophilic reactions . These interactions often result in the modulation of enzyme activity, either through inhibition or activation, which can significantly impact biochemical pathways . For instance, the compound’s interaction with cytochrome P450 enzymes can alter the metabolism of other substrates, showcasing its role in biochemical modulation .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . It has been observed to modulate the activity of key signaling molecules, thereby altering cellular responses to external stimuli . Additionally, the compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes . These effects on cellular metabolism and gene expression highlight the compound’s potential in therapeutic applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, to modulate their activity . The trifluoromethyl group is particularly effective in forming stable interactions with these biomolecules, leading to either inhibition or activation of their functions . For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity . These molecular interactions are crucial for understanding the compound’s biochemical and therapeutic potential .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important considerations in laboratory settings. The compound is generally stable under normal storage conditions, but its effects can change over time due to degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, with some effects becoming more pronounced with prolonged exposure . In vitro and in vivo studies have demonstrated that the compound’s stability is influenced by factors such as temperature, pH, and the presence of other reactive species . Understanding these temporal effects is essential for optimizing the use of this compound in research and therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate biochemical pathways without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including alterations in liver and kidney function . Threshold effects have been identified, where the compound’s beneficial effects are maximized without reaching toxic levels . These dosage-dependent effects are critical for determining the safe and effective use of the compound in therapeutic settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . The compound can influence metabolic flux and alter the levels of specific metabolites . For example, its interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates that further participate in downstream metabolic reactions . These interactions highlight the compound’s potential to modulate metabolic pathways and its implications for drug development .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization within cells is influenced by factors such as the presence of specific transporters and the compound’s physicochemical properties . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing potential side effects .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization can influence its activity, as the compound may interact with different biomolecules depending on its subcellular distribution . For example, localization to the nucleus may enhance its ability to modulate gene expression, while localization to the mitochondria may impact cellular energy metabolism . Understanding these localization mechanisms is essential for harnessing the full potential of this compound in research and therapeutic applications .
特性
IUPAC Name |
3-(trifluoromethylsulfanyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NS.ClH/c7-6(8,9)11-5-2-1-3-10-4-5;/h1-4H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFRAAJYRKBGKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)SC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803608-70-9 | |
| Record name | 3-[(trifluoromethyl)sulfanyl]pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



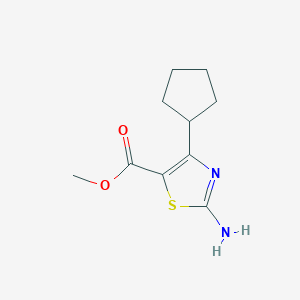
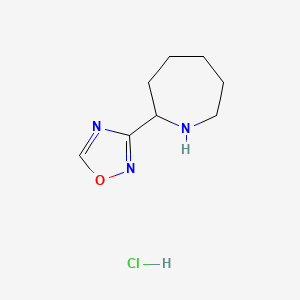
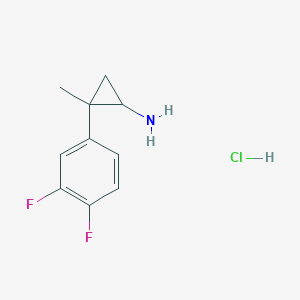
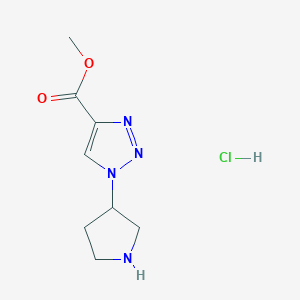

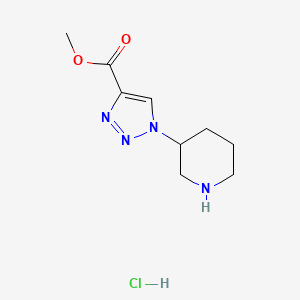
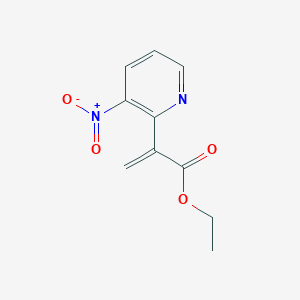
![N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]cyclopentanecarboxamide](/img/structure/B1430524.png)
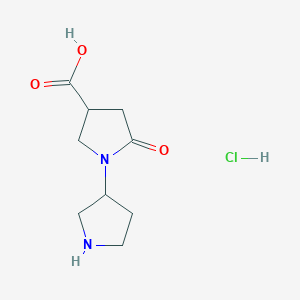
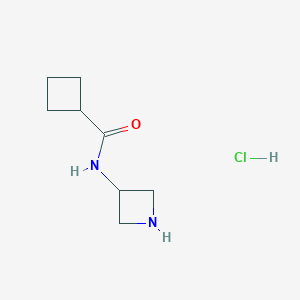

![6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one hydrochloride](/img/structure/B1430535.png)

